4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride
Description
Nomenclature and Chemical Classification
4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride bears the molecular formula C₉H₂₀ClNS and possesses a molecular weight of 209.78 grams per mole. The compound exists as a hydrochloride salt derivative of its parent base compound, 4-[2-(Ethylsulfanyl)ethyl]piperidine, which carries the molecular formula C₉H₁₉NS. According to the International Union of Pure and Applied Chemistry nomenclature system, the base compound is systematically named as 4-(2-ethylsulfanylethyl)piperidine, reflecting its structural composition of a piperidine ring substituted at the 4-position with a 2-ethylsulfanylethyl side chain.
The chemical classification of this compound encompasses multiple categories within organic chemistry taxonomy. Primarily, it functions as an organosulfur compound due to the presence of the ethylsulfanyl functional group, which contains a carbon-sulfur bond characteristic of this broad chemical class. Simultaneously, the compound qualifies as a heterocyclic compound owing to its piperidine ring structure, which contains nitrogen as a heteroatom within the six-membered ring framework. More specifically, it belongs to the saturated heterocyclic category, as the piperidine ring lacks double bonds and exists in a fully saturated state.
The structural InChI representation of the compound provides detailed connectivity information: InChI=1S/C9H19NS.ClH/c1-2-11-8-5-9-3-6-10-7-4-9;/h9-10H,2-8H2,1H3;1H. This representation demonstrates the linear connectivity pattern from the ethyl group through the sulfur atom to the ethyl bridge and finally to the piperidine ring system. The corresponding InChIKey, KOPURTGSBQQPMI-UHFFFAOYSA-N, serves as a unique identifier for database searches and computational applications.
Historical Development in Organosulfur Chemistry
The historical trajectory of organosulfur chemistry provides essential context for understanding compounds like this compound within the broader evolutionary framework of sulfur-containing organic molecules. Organosulfur chemistry traces its origins to ancient civilizations, where sulfur compounds were recognized for their distinctive properties and practical applications. The element sulfur itself has been known since approximately 2000 BC, with early uses documented in ancient Greece for temple fumigation and insect repulsion. Historical records from ancient Egypt indicate the utilization of sulfur in religious ceremonies approximately 4000 years ago, establishing the foundational recognition of sulfur's unique chemical properties.
The systematic scientific investigation of organosulfur compounds began to emerge during the seventeenth and eighteenth centuries as chemical knowledge became more formalized. French chemist Antoine Lavoisier made significant contributions to sulfur chemistry in 1777 by describing sulfur as a chemical element, though his initial characterization as a compound of hydrogen and oxygen was later corrected. The accurate understanding of sulfur's elemental nature was confirmed through experimental work by French chemists Joseph Gay-Lussac and Louis Thenard in 1810. The development of the Frasch method by German-born American chemist Herman Frasch in December 1894 revolutionized sulfur extraction techniques and remains influential in modern sulfur production.
The twentieth century marked a significant expansion in organosulfur chemistry research, driven by the recognition of sulfur's vital biological roles and industrial applications. The discovery that two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds highlighted the biological significance of carbon-sulfur bonds. Additionally, the development of sulfur-containing antibiotics such as penicillin and sulfa drugs demonstrated the pharmaceutical potential of organosulfur chemistry. These developments established the foundation for modern synthetic approaches to complex organosulfur compounds, including those incorporating heterocyclic frameworks like piperidine rings.
Contemporary organosulfur chemistry encompasses sophisticated synthetic methodologies and mechanistic understanding that enable the preparation of complex molecules such as this compound. Recent research has focused on developing efficient methods for carbon-sulfur bond formation, including electrochemical approaches that offer sustainable pathways for organosulfur compound synthesis. These modern synthetic strategies have achieved remarkable efficiency, with some methods reporting Faradaic efficiencies exceeding 95% for carbon-sulfur bond formation reactions.
Significance in Heterocyclic Chemistry Research
Heterocyclic chemistry represents one of the most fundamentally important branches of organic chemistry, with heterocyclic compounds constituting more than half of all known chemical compounds. The significance of heterocyclic chemistry in contemporary research stems from the ubiquitous presence of heterocyclic structures in natural products, pharmaceutical agents, and functional materials. According to pharmaceutical industry statistics, 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, underscoring the critical importance of heterocyclic frameworks in medicinal chemistry applications.
The piperidine ring system, which forms the core structural element of this compound, represents one of the most significant heterocyclic scaffolds in pharmaceutical chemistry. Piperidine-containing compounds constitute important synthetic medicinal building blocks for drug construction, with their synthesis representing a long-standing focus of medicinal chemistry research. The scientific literature demonstrates the continued importance of piperidine chemistry, with more than 7000 piperidine-related papers published during the five-year period preceding 2023.
The versatility of piperidine derivatives arises from their ability to serve as platforms for diverse chemical modifications while maintaining favorable pharmacological properties. The piperidine ring system provides multiple sites for structural elaboration, including nitrogen substitution and ring carbon functionalization. This structural flexibility enables the development of compounds with diverse biological activities, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects.
The incorporation of organosulfur functionality into heterocyclic frameworks, as exemplified by this compound, represents an important area of contemporary research interest. Organosulfur compounds detected in biological systems demonstrate diverse functional roles, including participation in vitamin synthesis, amino acid metabolism, and specialized biological processes. The combination of sulfur-containing functional groups with heterocyclic ring systems creates molecules with unique chemical and biological properties that extend beyond those available from either structural element alone.
Position within Piperidine Derivative Family
This compound occupies a distinctive position within the extensive family of piperidine derivatives, characterized by its unique combination of aliphatic sulfur substitution and heterocyclic ring architecture. The piperidine derivative family encompasses a vast array of structurally related compounds that share the common six-membered saturated nitrogen heterocycle but differ in their substitution patterns and functional group arrangements. This particular compound represents a specialized subset of piperidine derivatives that incorporate organosulfur functionality through alkyl sulfanyl substituents.
The structural classification of piperidine derivatives typically considers the nature and position of substituents attached to the piperidine ring system. In the case of this compound, the substitution occurs at the 4-position of the piperidine ring through a two-carbon alkyl chain terminating in an ethylsulfanyl group. This substitution pattern places the compound within the category of 4-substituted piperidines, which represent an important class of pharmaceutical intermediates and bioactive compounds.
The ethylsulfanyl substituent introduces organosulfur character to the piperidine framework, creating a hybrid molecular structure that combines the properties of both heterocyclic and organosulfur chemical families. This structural feature distinguishes the compound from simple alkyl-substituted piperidines and places it within the specialized category of sulfur-functionalized heterocycles. The presence of the sulfur atom provides additional sites for chemical modification and potentially alters the compound's physical and chemical properties compared to purely hydrocarbon-substituted analogs.
Comparative analysis with other piperidine derivatives reveals the unique positioning of this compound within this chemical family. For instance, compounds such as 4-(4-chlorophenyl)piperidine hydrochloride represent aromatic-substituted piperidines, while 4-(2-phenylethyl)piperidine hydrochloride exemplifies phenylalkyl-substituted variants. The organosulfur substitution pattern of this compound provides distinct chemical properties that differentiate it from these aromatic analogs.
Structural Relationship to Other Sulfanyl-Substituted Heterocycles
The structural framework of this compound establishes important relationships with other sulfanyl-substituted heterocyclic compounds, revealing common design principles and synthetic strategies within organosulfur heterocyclic chemistry. The ethylsulfanyl functional group represents a specific type of organosulfur substitution characterized by the presence of a sulfur atom bonded to both carbon atoms, creating what chemists classify as a sulfide functional group. This structural motif appears throughout various heterocyclic systems and demonstrates consistent chemical behavior patterns.
Comparative analysis with related sulfanyl-substituted heterocycles reveals structural similarities and differences that influence chemical properties and reactivity. The ethylsulfanyl group in this compound demonstrates the same fundamental carbon-sulfur bonding pattern found in other organosulfur compounds, but its positioning relative to the heterocyclic ring creates unique spatial and electronic relationships. The two-carbon spacer between the piperidine ring and the sulfanyl group provides conformational flexibility while maintaining electronic communication between these structural elements.
Research into sulfanyl migration mechanisms has revealed important principles governing the behavior of sulfanyl-substituted heterocycles. These studies demonstrate that sulfanyl groups can participate in various rearrangement reactions, including 1,2-sulfanyl migrations and cyclization processes that can lead to the formation of new heterocyclic ring systems. Understanding these mechanistic pathways provides insight into the potential reactivity and stability of compounds like this compound under various reaction conditions.
The relationship between this compound and other organosulfur heterocycles extends to compounds found in natural systems. For example, the detection of 1-(phenylthioxomethyl)piperidine in Aloe vera represents another example of sulfur-substituted piperidine derivatives occurring in biological contexts. Although this natural compound contains a thioamide functional group rather than a simple sulfanyl group, it demonstrates the broader occurrence of sulfur-functionalized piperidine systems in nature.
The electronic properties of sulfanyl-substituted heterocycles depend significantly on the oxidation state of the sulfur atom and its immediate chemical environment. In this compound, the sulfur atom exists in its divalent state, typical of sulfide functional groups, which provides distinct electronic characteristics compared to oxidized sulfur species such as sulfoxides or sulfones. These electronic properties influence both the chemical reactivity and potential biological activity of the compound, establishing its unique position within the broader family of organosulfur heterocycles.
Properties
IUPAC Name |
4-(2-ethylsulfanylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-2-11-8-5-9-3-6-10-7-4-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPURTGSBQQPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Molecular Formula : C10H16ClN
- CAS Number : 1864064-55-0
The synthesis of this compound typically involves the alkylation of piperidine derivatives with ethyl sulfide under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including one-pot reactions that simplify the process.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its effects on calcium channels and potential modulation of neurotransmitter transporters.
- Calcium Channel Inhibition : Studies indicate that compounds similar to this compound exhibit inhibitory activity against T-type calcium channels, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release .
- Neurotransmitter Transporters : The compound may also influence dopamine and norepinephrine transporters, potentially affecting mood regulation and cognitive functions .
Pharmacological Evaluation
Research has demonstrated that derivatives of piperidine, including this compound, show significant promise as therapeutic agents. A notable study evaluated the compound's ability to lower blood pressure in hypertensive models without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the ethyl sulfanyl position can significantly alter the biological activity of piperidine derivatives. For instance:
- Alkyl Chain Length : Variations in the length of the alkyl chain attached to the sulfur atom have been shown to affect the potency against calcium channels.
- Substituents on Piperidine Ring : Different substituents on the piperidine ring can enhance or diminish activity against specific targets, highlighting the importance of precise structural modifications in drug design.
Case Study 1: Antihypertensive Effects
In a controlled study involving spontaneously hypertensive rats, administration of a closely related piperidine derivative demonstrated effective blood pressure reduction without adverse cardiovascular effects. This highlights the potential therapeutic applications of this compound in managing hypertension .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal damage by modulating calcium influx, suggesting potential applications in neurodegenerative diseases .
Research Findings Summary Table
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride exhibit various biological activities, which can be categorized as follows:
- Antimicrobial Activity:
- Anticancer Potential:
- Neuropharmacological Effects:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | Induces cytotoxic effects in cancer cells | |
| Neuropharmacological | Potential antipsychotic effects |
Case Studies and Research Findings
-
Antimicrobial Studies:
A study conducted on the antimicrobial properties of ethyl sulfanyl derivatives revealed that certain modifications could enhance activity against resistant strains of bacteria. The results indicated a need for further exploration into structure-activity relationships to optimize efficacy . -
Cytotoxicity Tests:
In vitro tests on cancer cell lines exposed to synthesized piperidine derivatives showed a dose-dependent response, indicating that higher concentrations led to increased cell death. This suggests potential for development into therapeutic agents against specific cancers . -
Neuropharmacological Research:
A comparative analysis of various piperidine derivatives highlighted their varying effects on neurotransmitter systems, with some compounds exhibiting significant antagonistic activity at dopamine receptors, which is crucial for developing new antipsychotic medications .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Piperidine Derivatives
4-[2-(Methylsulfanyl)ethyl]piperidine Hydrochloride
- Molecular Formula : C₈H₁₈ClNS
- Molecular Weight : 195.75
- Key Differences : The methylsulfanyl group reduces steric bulk compared to ethylsulfanyl, likely enhancing aqueous solubility. Thioether groups (C-S-C) are less polar than ethers (C-O-C), increasing lipid membrane permeability.
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83
- Key Differences: The diphenylmethoxy group introduces significant hydrophobicity and aromaticity, which may enhance CNS penetration but reduce solubility.
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
- Key Features: Chlorinated aromatic substituents increase molecular weight and toxicity risks.
4-[2-(Isopentyloxy)ethyl]piperidine Hydrochloride
- Molecular Formula: C₁₂H₂₆ClNO
- Molecular Weight : 235.79
- Classified as an irritant (Hazard Class: IRRITANT) .
4-[2-(Naphthalen-2-yloxy)ethyl]piperidine Hydrochloride
Preparation Methods
Formation of 2-Hydroxyethylpiperidine Intermediate
- Reaction: Piperidine is reacted with ethylene chlorohydrin.
- Conditions: Typically carried out in an inert solvent such as toluene or other aromatic hydrocarbons.
- Temperature: 70 °C to reflux temperature of the solvent.
- Outcome: Formation of 2-(hydroxyethyl)piperidine, which is isolated and purified by distillation.
This step provides a key intermediate for further functionalization.
Chlorination to 2-Chloroethylpiperidine Hydrochloride
- Reagent: Thionyl chloride (SOCl₂) is used to convert the hydroxy group to a chloro group.
- Conditions: Chlorination is performed in the same reaction mixture after dilution with 0.4 to 0.6 volume of the inert solvent.
- Temperature: 70 to 85 °C.
- Isolation: The product, 2-piperidinoethyl chloride hydrochloride, precipitates upon cooling and is isolated by filtration.
- Yield: This one-pot process is more efficient and economically advantageous compared to older two-step methods.
Introduction of the Ethylsulfanyl Group
- Reaction: The chloroethyl derivative undergoes nucleophilic substitution with an ethylthiol (ethyl mercaptan) or an ethylsulfanyl anion source.
- Mechanism: The chloride is displaced by the ethylsulfanyl nucleophile, forming the 4-[2-(ethylsulfanyl)ethyl]piperidine.
- Conditions: Typically carried out under basic conditions to facilitate substitution.
- Notes: Careful control of reaction parameters is necessary to avoid side reactions and to maximize yield.
Formation of the Hydrochloride Salt
- The free base 4-[2-(ethylsulfanyl)ethyl]piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid.
- This step improves compound stability and facilitates isolation and purification.
Alternative Synthetic Routes and Related Piperidine Derivatives
While direct literature on this compound is limited, analogous synthetic methodologies for substituted piperidines provide insights:
- Double aza-Michael Addition: Used to prepare chiral 2-substituted 4-piperidones, which can be further elaborated into piperidine derivatives. This method involves reaction of divinyl ketones with primary amines under controlled conditions, yielding piperidine scaffolds with high stereochemical control.
- Functional Group Transformations: Oxidation of vinyl alcohols to vinyl ketones followed by aza-Michael cyclization provides access to substituted piperidines with diverse functional groups.
- Nucleophilic Substitution: Introduction of sulfur-containing groups (such as ethylsulfanyl) is commonly achieved by nucleophilic displacement of halides on alkyl chains attached to piperidine rings.
Summary Table of Preparation Steps
| Step | Reaction | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Hydroxyethylation of piperidine | Piperidine + ethylene chlorohydrin; toluene; 70 °C to reflux | 2-(Hydroxyethyl)piperidine | Isolated by distillation |
| 2 | Chlorination | Thionyl chloride; 0.4-0.6 vol. toluene; 70-85 °C | 2-Piperidinoethyl chloride hydrochloride | One-pot process; precipitates on cooling |
| 3 | Nucleophilic substitution | Ethyl mercaptan or ethylsulfanyl nucleophile; base | 4-[2-(Ethylsulfanyl)ethyl]piperidine | Substitution of chloride by ethylsulfanyl |
| 4 | Salt formation | HCl treatment | This compound | Improves stability and isolation |
Research Findings and Practical Considerations
- The improved one-pot method combining hydroxyethylation and chlorination reduces steps, solvent use, and purification complexity, enhancing economic and preparative efficiency.
- The choice of inert solvent (e.g., toluene) and precise temperature control are critical for optimizing yield and purity.
- Nucleophilic substitution with ethylsulfanyl groups requires careful stoichiometric and pH control to minimize side products.
- Analogous piperidine derivatives synthesized via aza-Michael reactions demonstrate the versatility of piperidine scaffolds for functionalization, although these methods are more applicable to piperidone intermediates rather than direct ethylsulfanyl substitution.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and handling characteristics.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[2-(ethylsulfanyl)ethyl]piperidine hydrochloride?
Methodological Answer: Synthesis optimization requires attention to:
- Reaction Conditions : Use inert solvents (e.g., dichloromethane or methanol-water mixtures) to stabilize intermediates, as seen in analogous piperidine derivatives .
- Substituent Reactivity : The ethylsulfanyl group may require protection during synthesis to prevent oxidation; similar strategies are employed for sulfonyl-containing piperidines .
- Purification : Column chromatography (e.g., silica gel with chloroform:methanol gradients) or recrystallization ensures high purity (>95%), as demonstrated in related compounds .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to confirm purity .
- Spectroscopy :
Q. What solvent systems are suitable for solubility studies of this compound?
Methodological Answer:
- Polar Solvents : Aqueous buffers (pH 4–7) or methanol/ethanol, as the hydrochloride salt enhances solubility via ionic interactions .
- Lipophilicity : LogP calculations predict moderate hydrophobicity due to the ethylsulfanyl group; experimental validation via shake-flask method is recommended .
Advanced Research Questions
Q. How does the ethylsulfanyl substituent influence the compound’s pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Design analogs with modified sulfur groups (e.g., sulfonyl, sulfoxide) and test against target receptors (e.g., sigma-1 or NMDA receptors) .
- Computational Docking : Use software like AutoDock Vina to model interactions with binding pockets, leveraging piperidine’s conformational flexibility .
Q. What experimental strategies resolve contradictions in reported reaction yields for similar piperidine derivatives?
Methodological Answer:
Q. How can stability under physiological conditions be assessed for this compound?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13), followed by HPLC analysis to track degradation products .
- Accelerated Stability Testing : Store at 25°C/60% RH for 3–6 months and quantify impurities via LC-MS .
Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model transition states and energetics for sulfanyl group reactions .
- Machine Learning : Train models on PubChem datasets to predict optimal reaction conditions for piperidine functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
